IMM-H007 is classified as an AMPK (adenosine monophosphate-activated protein kinase) activator. It is primarily synthesized for research purposes and is being studied for its effects on endothelial function, inflammation, and lipid metabolism . The compound has shown promise in various preclinical studies, indicating its potential as a novel therapeutic agent.
The synthesis of IMM-H007 involves several chemical reactions that transform cordycepin into its more potent derivative. Although specific synthetic routes are not extensively detailed in the literature, general methods for synthesizing cordycepin derivatives typically include:
Research has utilized advanced analytical techniques such as HPLC coupled with mass spectrometry to confirm the identity and purity of IMM-H007 during synthesis .
IMM-H007's molecular structure is characterized by its unique arrangement of atoms that contributes to its biological activity. While specific structural diagrams are not provided in the literature, it can be inferred that the compound retains key features of cordycepin while incorporating modifications that enhance its interaction with target proteins.
The structural analysis typically employs techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to elucidate the precise arrangement of atoms within IMM-H007 .
IMM-H007 participates in various biochemical reactions, primarily involving interactions with cellular signaling pathways:
These reactions highlight the compound's potential in treating conditions like atherosclerosis and non-alcoholic fatty liver disease.
The mechanism of action of IMM-H007 primarily revolves around its ability to activate AMPK, which subsequently leads to:
Data from various studies indicate that these mechanisms contribute significantly to the therapeutic effects observed in preclinical models.
IMM-H007 exhibits several notable physical and chemical properties:
Analytical methods such as differential scanning calorimetry (DSC) can be employed to assess thermal stability.
IMM-H007 shows potential applications across various fields of research:
IMM-H007 (chemical name: 2′,3′,5′-Tri-O-acetyl-N⁶-(3-hydroxyphenyl) adenosine), also known as WS070117, is a novel small-molecule adenosine derivative with multi-target pharmacological activities. It functions primarily as an AMP-activated protein kinase (AMPK) activator and transforming growth factor beta 1 (TGFβ1) antagonist, positioning it as a promising therapeutic candidate for metabolic and cardiovascular disorders. With a molecular weight of 485.45 g/mol and the CAS registry number 1221412-23-2, this compound has demonstrated efficacy in preclinical models of atherosclerosis, cardiac fibrosis, and non-alcoholic fatty liver disease (NAFLD) through pleiotropic mechanisms involving lipid metabolism regulation, anti-inflammatory actions, and extracellular matrix remodeling [1] [7]. Its development addresses the unmet need for therapies targeting the pathological crossroads of inflammation, fibrosis, and metabolic dysregulation in cardiovascular pathologies.
IMM-H007 is structurally characterized as a triacetylated adenosine analog with a modified purine base. Its chemical structure (C₂₂H₂₃N₅O₈) features:
The acetylation pattern is critical for membrane permeability, allowing IMM-H007 to efficiently penetrate hepatocytes and vascular cells. Molecular docking studies reveal that the 3-hydroxyphenyl group facilitates hydrogen bonding with residues in the AMPK γ-subunit and TGFβ1 binding pockets, explaining its dual-target functionality [3] [7]. Unlike first-generation AMPK activators like AICAR, IMM-H007’s structural optimization enables more potent and sustained activation of AMPKα isoforms (α1/α2) at nanomolar concentrations (EC₅₀ ~50 nM) [1] [10].
Table 1: Structural Comparison of IMM-H007 with Key Adenosine Derivatives
Compound | Molecular Weight | Key Structural Features | Primary Targets |
---|---|---|---|
IMM-H007 | 485.45 g/mol | Triacetylated ribose; N⁶-(3-hydroxyphenyl) | AMPK, TGFβ1, NF-κB |
Cordycepin | 251.24 g/mol | 3′-deoxyadenosine | RNA synthesis, AMPK |
AICAR | 258.23 g/mol | 5-aminoimidazole-4-carboxamide ribonucleotide | AMPK, ZMP accumulation |
The development of IMM-H007 originated from the Institute of Materia Medica (Chinese Academy of Medical Sciences and Peking Union Medical College), with the first patent filed in 2010 (WO/2010/040286) covering its synthesis and use for cardiovascular indications [3] [8]. Key milestones include:
Table 2: Key Developmental Milestones for IMM-H007
Year | Event | Significance |
---|---|---|
2010 | Priority patent WO/2010/040286 filed | First claim of synthesis and cardiovascular uses |
2015 | Validation of AMPK-dependent atheroprotection | Demonstrated efficacy in ApoE⁻/⁻ mice models |
2019 | Patent for TGFβ1 antagonism granted | Expanded mechanism to fibrosis modulation |
2022 | Phase I trial initiation (dyslipidemia) | First-in-human study (NCT05480198) |
AtherosclerosisIMM-H007 mitigates atherosclerotic plaque formation through multi-modal mechanisms:
Cardiac FibrosisIn isoproterenol-induced fibrotic models:
Hepatic Steatosis (NAFLD/NASH)IMM-H007 resolves hepatic lipid accumulation via:
Table 3: Therapeutic Mechanisms of IMM-H007 in Cardiovascular and Metabolic Disorders
Pathology | Molecular Targets | Observed Effects |
---|---|---|
Atherosclerosis | AMPKα1/2–LDLR; NF-κB/JNK | ↓ Serum TC 35%; ↓ plaque area 50%; ↑ RCT efficiency |
Cardiac Fibrosis | TGFβ1–Smad2/3; AMPKα2–TGFβ1 | ↓ Collagen I 40%; improved E/E′ ratio 30% |
Hepatic Steatosis | AMPKα1–CPT1; AMPKα2–ATGL | ↓ Hepatic TG 45%; ↑ fatty acid oxidation 2.5-fold |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7